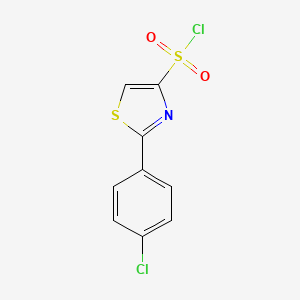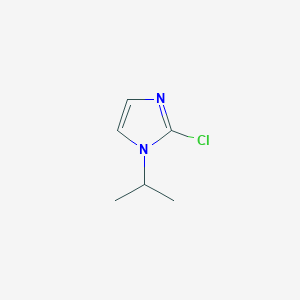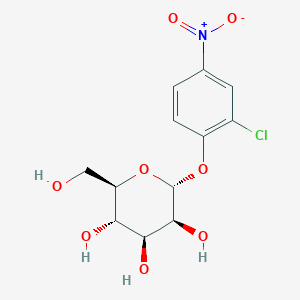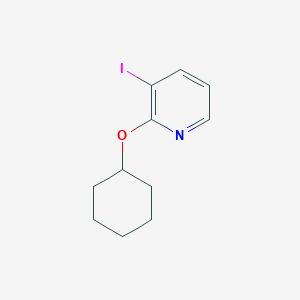
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride
Overview
Description
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride, also known as CPTS, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. CPTS is a synthetic intermediate and is used as a reagent in organic synthesis. It has been used in a variety of scientific studies, including those related to the synthesis of pharmaceuticals, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Antiviral Activity
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride is a key intermediate in synthesizing various sulfonyl derivatives with potential antiviral properties. For instance, derivatives synthesized from 4-chlorobenzoic acid have shown anti-tobacco mosaic virus activity (Chen et al., 2010).
Development of Sulfonamides and Sulfonyl Chlorides
Research has focused on creating sulfonamides and sulfonyl chlorides using derivatives of 1,3-oxazole and 1,3-thiazole. These compounds are synthesized using amidophenacylating reagents, leading to the development of new derivatives (Kornienko et al., 2014).
Preparation and Properties for Sulfonamide Synthesis
This compound serves as an efficient electrophilic reagent for nucleophilic substitution reactions, crucial for the synthesis of sulfonamides with various properties (Turov et al., 2014).
Facile Synthesis Techniques
There are methodologies for preparative-scale synthesis of 2-alkyl- and arylsubstituted thiazole-4-sulfonyl chlorides from chloralamides, enhancing the accessibility to these building blocks (Demydchuk et al., 2012).
Gold Nanoparticles Stabilization for Drug Transport
Innovative methods use complexes of this compound for stabilizing gold nanoparticles, aiding in drug transport and increasing solubility and stability of drugs (Asela et al., 2017).
Antiproliferative Activity in Cancer Research
Derivatives of 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride have been synthesized and evaluated for antiproliferative activity against cancer cell lines, indicating potential applications in cancer therapy (Cohen et al., 2012).
Synthesis of Heterocyclic Compounds for Antitumor Evaluation
This compound is involved in the synthesis of heterocyclic compounds with sulfonamide, sulfonylurea, and thiazole ring systems. These have been screened for antitumor activity, showing potential as therapeutic agents (Rostom, 2006).
properties
IUPAC Name |
2-(4-chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S2/c10-7-3-1-6(2-4-7)9-12-8(5-15-9)16(11,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIHIPQLZGHOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-methylbenzenesulfonamide](/img/structure/B1452871.png)










